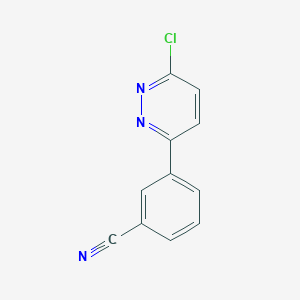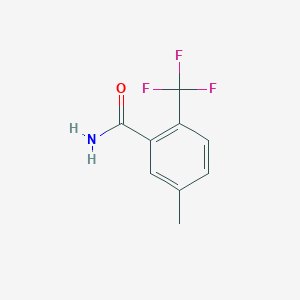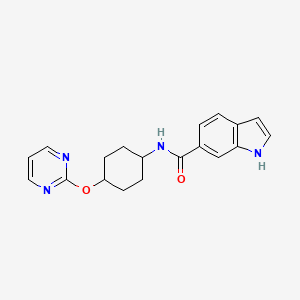
1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs, like the one you’re interested in, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The derivatives of thiophene show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a [2 + 2+1] cyclization of certain compounds in the presence of potassium t-butoxide under microwave irradiation has been used to provide trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . These compounds can protect metal surfaces from degradation caused by chemical reactions with their environment. The presence of sulfur atoms in the thiophene ring contributes to their effectiveness in preventing corrosion.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The conjugated π-electron system in thiophenes allows for efficient charge transport, making them valuable components in electronic devices.
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological properties:
- Anticancer : Some thiophene derivatives possess anticancer activity .
- Anti-inflammatory : These compounds may have anti-inflammatory effects .
- Antimicrobial : Certain thiophenes exhibit antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Other derivatives are associated with antihypertensive and anti-atherosclerotic effects .
Tyrosinase Inhibition
The catechol moiety (2,4-dihydroxyl groups) in thiophene derivatives plays a crucial role in tyrosinase inhibition . Tyrosinase is an enzyme involved in melanin production, and inhibitors can be relevant in cosmetic and medical applications.
Excited-State Proton Transfer Mechanisms
Researchers have systematically investigated the excited-state intramolecular proton transfer (ESIPT) mechanism of certain thiophene derivatives . Understanding these mechanisms can inform the design of novel materials for optoelectronic applications.
Organic Electronic Devices
Compounds with limited solubility in common organic solvents, such as our compound, are promising candidates for organic electronic devices prepared by vapor evaporation . These devices include organic solar cells, sensors, and thin-film transistors.
Mecanismo De Acción
Target of Action
1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been found to interact with various targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Thiophene derivatives are known to exert a variety of biological effects depending on their specific targets .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Direcciones Futuras
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research may continue to explore the potential of thiophene derivatives in various applications.
Propiedades
IUPAC Name |
1-ethyl-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPZBAABHCFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2766325.png)

![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)


![Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2766336.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2766337.png)
![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)
![5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2766341.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
![N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)